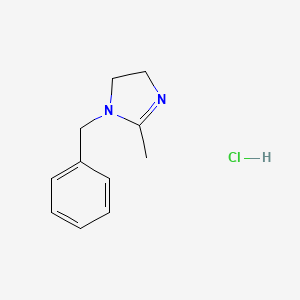

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride

Vue d'ensemble

Description

“1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole derivatives has been well studied due to their importance as bioactive scaffolds . For instance, 1,2,4,5-Tetrasubstituted imidazole compounds were obtained by the treatment of purified imidazole compounds with benzyl chloride in the presence of sodium hydride . Another synthetic route involves the nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions .

Molecular Structure Analysis

The molecular structure of “1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride” can be analyzed based on its parent structure, imidazole. Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Potential

Some imidazole derivatives have shown good scavenging potential, which can be used as antioxidants .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Catalyst in Curing Reaction

1-Benzyl-2-methylimidazole may be employed as a catalyst to investigate the effect of catalysts on the curing reaction of the biphenyl epoxy .

Antihistaminic Agent

Clemizole, a drug containing the 1, 3-diazole ring, is used as an antihistaminic agent .

Antiulcer Agent

Omeprazole and pantoprazole, which contain the 1, 3-diazole ring, are used as antiulcer agents .

Antihelmintic Agent

Thiabendazole, a drug containing the 1, 3-diazole ring, is used as an antihelmintic agent .

Orientations Futures

Imidazole and its derivatives have become an important synthon in the development of new drugs . The recent advances in the synthesis of substituted imidazoles highlight the potential for future research in this area . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This review will provide new initiatives to the chemists towards the synthesis of imidazole .

Propriétés

IUPAC Name |

1-benzyl-2-methyl-4,5-dihydroimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11;/h2-6H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZFELXEWGAVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)

![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)

![benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B1383630.png)

![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)

![tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B1383644.png)

![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B1383647.png)